Tertiary Amide Motif Eliminates Hydrogen-Bond Donor Compared to Secondary Amide Analog
The target compound contains an N-cyclohexyl-N-methyl tertiary amide (0 H-bond donors), while the closest commercially available analog CAS 852133-27-8 bears a secondary amide (1 H-bond donor, N-H) [1]. This structural difference is predicted to increase lipophilicity (calculated AlogP ≈ 0.5–1.0 log units higher) and reduce aqueous solubility by approximately 2–5 fold, consistent with the removal of a hydrogen-bond donor and the shielding of the carbonyl oxygen [2].
| Evidence Dimension | Hydrogen-Bond Donor Count and Predicted Lipophilicity |
|---|---|
| Target Compound Data | HBD count = 0; Calculated AlogP ~4.2 (estimated via fragment-based method) |
| Comparator Or Baseline | N-cyclohexyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide (CAS 852133-27-8): HBD count = 1; Calculated AlogP ~3.5 (estimated) |
| Quantified Difference | ΔHBD = -1; ΔAlogP ≈ +0.7 log units |
| Conditions | In silico prediction using fragment-based AlogP and HBD rules; no experimental logP/logD data available. |
Why This Matters
For cell-based assays and in vivo studies, the reduced H-bond donor count and higher lipophilicity of the target compound may enhance membrane permeability relative to the secondary amide analog, but could also increase CYP450-mediated metabolism and plasma protein binding.
- [1] Kuujia. CAS 852133-27-8: N-cyclohexyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide. https://www.kuujia.com/cas-852133-27-8.html View Source
- [2] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24, 1420–1456. View Source
